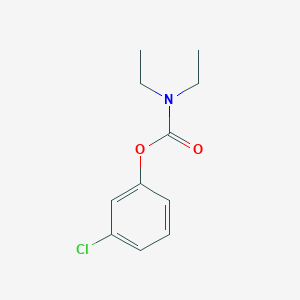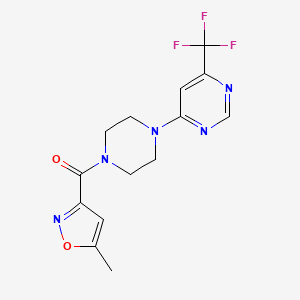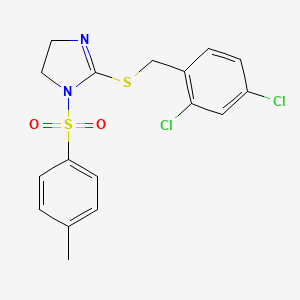
N-(4-fluorobenzyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a fluorobenzyl group, a methylisoquinoline sulfonamide moiety, and an acetamide group, making it a complex molecule with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:
Preparation of 4-fluorobenzylamine: This can be synthesized by the reduction of 4-fluorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.
Synthesis of N-methylisoquinoline-5-sulfonamide:
Formation of the final compound: The final step involves the coupling of 4-fluorobenzylamine with N-methylisoquinoline-5-sulfonamide in the presence of acetic anhydride and a suitable base to form the acetamide linkage. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-fluorobenzyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride
- N-(4-bromobenzyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride
- N-(4-methylbenzyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride
Uniqueness
N-(4-fluorobenzyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[isoquinolin-5-ylsulfonyl(methyl)amino]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S.ClH/c1-23(13-19(24)22-11-14-5-7-16(20)8-6-14)27(25,26)18-4-2-3-15-12-21-10-9-17(15)18;/h2-10,12H,11,13H2,1H3,(H,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIMOPZOCKZLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2628864.png)

![N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628868.png)
![n-Phenyl-n-(4-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2628869.png)

![5-BROMO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2628873.png)







